[(4,5-Dimethylthiophen-3-yl)methyl](propan-2-yl)amine
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Overview
Description
(4,5-Dimethylthiophen-3-yl)methylamine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-3-yl)methylamine typically involves the alkylation of 4,5-dimethylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 4,5-dimethylthiophene with propan-2-ylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiophen-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4,5-Dimethylthiophen-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylthiophen-3-yl)methylamine: Similar structure but with a methyl group instead of a propan-2-yl group.
Thiophene: The parent compound without any substituents.
4,5-Dimethylthiophene: A simpler derivative with only methyl groups attached.
Uniqueness
(4,5-Dimethylthiophen-3-yl)methylamine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-[(4,5-dimethylthiophen-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-7(2)11-5-10-6-12-9(4)8(10)3/h6-7,11H,5H2,1-4H3 |
InChI Key |
TZGRBVAFZJKNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1CNC(C)C)C |
Origin of Product |
United States |
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